molecular formula C9H11N B13944944 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- CAS No. 284049-37-2

1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-

Cat. No.: B13944944
CAS No.: 284049-37-2
M. Wt: 133.19 g/mol
InChI Key: KDQCYSDEUQEOOW-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- is an organic compound with the molecular formula C9H11N . It belongs to the pyrrole family, a class of significant heterocyclic amines characterized by a five-membered ring structure . This specific molecule features ethenyl and propenyl substituents, which may make it a valuable building block in organic synthesis and materials science research. Pyrrole derivatives are fundamental structures in various scientific fields, often investigated for their potential application in pharmaceuticals, agrochemicals, and the development of advanced organic materials . Researchers may utilize this compound to synthesize more complex heterocyclic systems or to study the photophysical and electrochemical properties of substituted pyrroles. This product is intended for research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

284049-37-2

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

2-ethenyl-1-prop-2-enylpyrrole

InChI

InChI=1S/C9H11N/c1-3-7-10-8-5-6-9(10)4-2/h3-6,8H,1-2,7H2

InChI Key

KDQCYSDEUQEOOW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC=C1C=C

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrole, 2 Ethenyl 1 2 Propenyl and Analogous Systems

Direct Synthetic Routes to N-Allyl-C-vinylpyrroles

Direct, one-pot, or tandem reactions that construct the pyrrole (B145914) ring with the concomitant or sequential introduction of the N-allyl and C-vinyl groups offer an efficient pathway to the target molecule. These methods often rely on modifications of established name reactions or the development of novel catalytic systems.

Trofimov Reaction Modifications and Scope for N-Vinylation and C-Vinylation

The Trofimov reaction, a powerful tool for pyrrole synthesis, typically involves the reaction of ketoximes with acetylenes in a superbasic medium like KOH/DMSO. wikipedia.org This reaction can yield both N-H and N-vinylpyrroles, with higher temperatures and base concentrations favoring the N-vinyl product. wikipedia.org

While the classic Trofimov reaction is renowned for N-vinylation, its adaptation for the synthesis of N-allyl-C-vinylpyrroles is less direct. A hypothetical modification could involve the use of a ketoxime already bearing an allyl group. For instance, the reaction of an O-allyl ketoxime with acetylene (B1199291) could potentially lead to the desired N-allyl pyrrole framework. However, the stability of the allyl group under the harsh superbasic and high-temperature conditions of the Trofimov reaction is a significant concern and would require careful optimization.

Alternatively, a one-pot sequential approach could be envisioned where the pyrrole is first formed from a suitable ketoxime and acetylene to yield an NH-pyrrole, followed by in-situ N-allylation by the addition of an allyl halide. The success of this approach would depend on the chemoselectivity of the allylation step in the presence of other reactive species. A one-pot version of the Trofimov reaction, which proceeds directly from a ketone and hydroxylamine (B1172632) with acetylene, has been reported, offering a more streamlined process. researchgate.net

Catalytic Approaches for Selective Ethenyl and 2-Propenyl Introduction

Modern catalytic methods provide a more nuanced approach to the functionalization of the pyrrole ring. Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, are prominent strategies for introducing a vinyl group onto a heterocyclic core. organic-chemistry.orglibretexts.org

For the synthesis of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-, a plausible catalytic route would involve the direct C-H vinylation of a pre-formed N-allylpyrrole. This would require a catalyst system that can selectively activate the C-H bond at the 2-position of the pyrrole ring for coupling with a vinylating agent like ethylene (B1197577) or a vinyl halide. While direct C-H vinylation of pyrroles has been demonstrated, the substrate scope with respect to N-alkyl groups, particularly the allyl group, would need to be established.

Another catalytic strategy involves a cascade reaction. For instance, a palladium-catalyzed cascade process involving an alkenyl amination followed by an intramolecular Heck reaction has been utilized for the synthesis of indoles from o-haloanilines and alkenyl halides. nih.gov A similar concept could potentially be adapted for the synthesis of N-allyl-C-vinylpyrroles from appropriately substituted starting materials.

Multi-Step Synthesis via Functional Group Interconversions

A more traditional and often more reliable approach to complex substituted heterocycles is a multi-step synthesis that involves the sequential introduction and modification of functional groups.

Pyrrole Nucleus Functionalization Preceding Alkene Introduction

This strategy involves starting with a pyrrole ring that is already functionalized at the 2-position with a group that can be readily converted into a vinyl group. A common precursor is 2-formylpyrrole or 2-acetylpyrrole.

The synthetic sequence would be as follows:

N-allylation: The nitrogen of the 2-acylpyrrole is alkylated with an allyl halide (e.g., allyl bromide) under basic conditions to yield the N-allyl-2-acylpyrrole.

Olefination: The carbonyl group at the 2-position is then converted to a vinyl group. The Wittig reaction is a classic and effective method for this transformation, reacting the N-allyl-2-acylpyrrole with a methylidene phosphorane (e.g., methyltriphenylphosphonium (B96628) bromide and a strong base). masterorganicchemistry.com

This approach offers good control over the substitution pattern, as the starting materials are readily available and the reactions involved are well-established.

StepReactant 1Reactant 2Reagents/ConditionsProduct
12-FormylpyrroleAllyl bromideBase (e.g., NaH), THF1-(2-Propenyl)-1H-pyrrole-2-carbaldehyde
21-(2-Propenyl)-1H-pyrrole-2-carbaldehydeMethyltriphenylphosphonium bromideStrong base (e.g., n-BuLi), THF1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-

Transformations of Pre-existing Vinyl and Allyl Moieties

An alternative multi-step approach involves starting with a pyrrole that already contains one of the desired alkene functionalities and then introducing the second.

Route A: N-allylation of a 2-vinylpyrrole derivative

This route would begin with a C2-vinylated pyrrole, which would then be N-allylated. A potential challenge here is the potential for side reactions involving the vinyl group during the N-alkylation step, although standard allylation conditions are generally mild enough to avoid this.

Route B: C-vinylation of an N-allylpyrrole

This route starts with the N-allylation of pyrrole, followed by the introduction of the vinyl group at the 2-position. This can be achieved through several methods:

Vilsmeier-Haack formylation followed by Wittig reaction: N-allylpyrrole can be formylated at the 2-position, followed by a Wittig reaction as described in section 2.2.1.

Halogenation and cross-coupling: N-allylpyrrole can be selectively halogenated at the 2-position (e.g., with N-iodosuccinimide) to produce N-allyl-2-iodopyrrole. This can then undergo a palladium-catalyzed cross-coupling reaction, such as a Heck or Stille coupling, with a vinylating agent (e.g., vinyltributyltin in a Stille coupling or ethylene in a Heck-type reaction). organic-chemistry.orglibretexts.org

StepStarting MaterialReagents/ConditionsIntermediateReagents/ConditionsFinal Product
Route B1 1-(2-Propenyl)-1H-pyrrolePOCl3, DMF1-(2-Propenyl)-1H-pyrrole-2-carbaldehydePh3P=CH21H-Pyrrole, 2-ethenyl-1-(2-propenyl)-
Route B2 1-(2-Propenyl)-1H-pyrroleNIS, CH3CN1-(2-Propenyl)-2-iodo-1H-pyrroleVinyltributyltin, Pd(PPh3)41H-Pyrrole, 2-ethenyl-1-(2-propenyl)-

Regioselective and Stereoselective Synthesis Strategies

Achieving the desired 1,2-disubstitution pattern is crucial. In multi-step syntheses starting from unsubstituted pyrrole, the inherent reactivity of the pyrrole ring generally directs electrophilic substitution to the C2 position, which is synthetically advantageous. For instance, the Vilsmeier-Haack formylation of N-allylpyrrole would be expected to yield the 2-formyl derivative with high regioselectivity.

In cases where direct C-H vinylation is employed, the regioselectivity can be controlled by the choice of catalyst and directing groups. While palladium catalysts are often used for such transformations, the specific ligand environment can influence the position of functionalization. nih.gov

Control of Ethenyl and 2-Propenyl Group Positioning on the Pyrrole Ring

The regioselective synthesis of 1,2-disubstituted pyrroles such as the target compound hinges on the ability to control the position of substituent introduction.

N-Allylation: The first step in a common synthetic route is the introduction of the 2-propenyl (allyl) group onto the nitrogen atom of the pyrrole ring. This is typically achieved through an N-alkylation reaction. The use of a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to deprotonate the pyrrole nitrogen, followed by the addition of an allyl halide, like allyl bromide, is a standard and effective method. The high regioselectivity for N-alkylation over C-alkylation is due to the greater acidity of the N-H proton compared to the C-H protons of the pyrrole ring.

C2-Formylation: With the N-allylpyrrole in hand, the next step is the introduction of a formyl group, which serves as a precursor to the ethenyl group. The Vilsmeier-Haack reaction is a highly effective and regioselective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles. chemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.com For N-substituted pyrroles, the formylation reaction shows a strong preference for the C2 position due to the electron-donating nature of the nitrogen atom, which activates this position for electrophilic substitution. chemistrysteps.com This high regioselectivity is crucial for ensuring the correct placement of the eventual ethenyl group.

The general reaction scheme is as follows:

N-Allylation: Pyrrole is treated with a base and allyl bromide to yield N-allylpyrrole.

Vilsmeier-Haack Formylation: N-allylpyrrole is reacted with the Vilsmeier reagent (POCl₃/DMF) to produce 2-formyl-1-(2-propenyl)-1H-pyrrole.

Olefination: The 2-formyl group is then converted to an ethenyl group using an olefination reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction.

This stepwise approach provides excellent control over the positioning of both the N-allyl and C2-ethenyl substituents.

Stereochemical Aspects of Alkene Formation and Pyrrole Annulation

The final and critical step in the synthesis of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- is the conversion of the 2-formyl group to the 2-ethenyl group. The stereochemistry of the newly formed double bond is a key consideration, and this is largely determined by the choice of olefination method.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.org For the synthesis of a terminal alkene (ethenyl group), methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the required ylide. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. With unstabilized ylides, such as those derived from alkyltriphenylphosphonium salts, the reaction generally favors the formation of the (Z)-alkene. wikipedia.org However, for the synthesis of a terminal alkene, there is no (E)/(Z) isomerism to consider. The reaction proceeds through a betaine (B1666868) intermediate, which collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgalfa-chemistry.com This method offers several advantages, including generally higher (E)-selectivity for the resulting alkene and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com For the synthesis of the target molecule, a phosphonate ester such as trimethyl phosphonoacetate would be deprotonated with a base to form the reactive carbanion. However, similar to the Wittig reaction with methylenetriphenylphosphorane, the formation of a terminal ethenyl group does not present an issue of E/Z stereoselectivity.

Comparison of Synthetic Efficiency, Selectivity, and Accessibility

StepMethodTypical ReagentsSelectivityEfficiency (Yield)Accessibility
N-Allylation N-AlkylationPyrrole, NaH or KOH, Allyl bromideHigh N-selectivityGood to ExcellentReagents are common and affordable.
C2-Formylation Vilsmeier-HaackN-Allylpyrrole, POCl₃, DMFHigh C2-regioselectivityGood to ExcellentReagents are readily available.
C2-Olefination Wittig Reaction2-Formyl-N-allylpyrrole, Ph₃PCH₃Br, Strong BaseN/A for terminal alkeneModerate to GoodReagents are common, but byproduct removal can be tedious.
C2-Olefination Horner-Wadsworth-Emmons2-Formyl-N-allylpyrrole, (MeO)₂P(O)CH₂CO₂Me, BaseN/A for terminal alkeneGood to ExcellentPhosphonate esters are readily available; water-soluble byproduct simplifies workup.

Efficiency: The N-allylation and Vilsmeier-Haack formylation steps generally proceed in good to excellent yields. The efficiency of the olefination step can vary. The HWE reaction is often considered more efficient due to the ease of removal of the phosphate byproduct, which can lead to higher isolated yields compared to the Wittig reaction, where the removal of triphenylphosphine oxide can be challenging. alfa-chemistry.com

Selectivity: The N-allylation and Vilsmeier-Haack reactions offer excellent regioselectivity, ensuring the correct placement of the substituents. chemistrysteps.com As the target is a terminal alkene, the E/Z selectivity of the olefination step is not a factor.

Accessibility: All the reagents required for this synthetic sequence are commercially available and relatively inexpensive. The phosphonium salts for the Wittig reaction and the phosphonate esters for the HWE reaction are common laboratory chemicals. The choice between the two may come down to laboratory preference and the desired ease of product purification. The HWE reaction's water-soluble byproduct often makes it a more accessible method in terms of purification. alfa-chemistry.com

Chemical Reactivity and Mechanistic Investigations of 1h Pyrrole, 2 Ethenyl 1 2 Propenyl

Reactivity of the Ethenyl Moiety

The ethenyl (or vinyl) group attached to the pyrrole (B145914) ring at the 2-position is an electron-rich π-system, making it susceptible to attack by electrophiles. Its reactivity is influenced by the electron-donating nature of the pyrrole ring.

Electrophilic Additions to the Ethenyl Group

The double bond of the ethenyl group readily undergoes electrophilic addition reactions. The π electrons of the double bond act as a nucleophile, attacking an electrophilic species. chemistrysteps.com This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.comsavemyexams.com For instance, the reaction with hydrogen halides (HX) involves the initial attack of the π bond on the electrophilic hydrogen atom, leading to the formation of a carbocation and a halide ion. savemyexams.com The subsequent attack of the halide ion on the carbocation yields the final addition product. youtube.com

The regioselectivity of this addition generally follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. chemistrysteps.comquizlet.com

Table 1: Examples of Electrophilic Addition Reactions to Alkenes

Reactant Electrophile Product Type Regioselectivity
Alkene + HBr H⁺ Alkyl Halide Markovnikov
Alkene + H₂O/H⁺ H₃O⁺ Alcohol Markovnikov

Radical Polymerization Mechanisms

The ethenyl group of N-vinylpyrrolidone, a related compound, can undergo radical polymerization to form polymers. nih.gov This process is typically initiated by radical initiators such as azo compounds (e.g., AIBN) or peroxides. mdpi.comresearchgate.net The polymerization proceeds through the characteristic steps of initiation, propagation, and termination.

In the case of N-vinylpyrrolidone, studies have shown that the rate of polymerization can be influenced by the choice of initiator and solvent. nih.gov For instance, the use of mercapto acids as chain transfer agents can regulate the molecular weight of the resulting polymer. nih.gov While specific studies on the radical polymerization of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- are not extensively documented, its structural similarity to other vinyl monomers suggests it would likely participate in similar polymerization reactions.

Diels-Alder Reactions and Cycloadditions

Vinylpyrroles can act as dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. researchgate.net This reactivity allows for the construction of complex cyclic structures. The reaction of 1-methyl-2-vinylpyrrole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to be temperature-dependent. At 80°C, the [4π + 2π] cycloaddition is the predominant pathway, leading to a dihydroindole derivative. researchgate.net However, at room temperature, a competing Michael addition also occurs. researchgate.net

The utility of vinyl-substituted azaarenes as dienophiles in Lewis acid-promoted Diels-Alder reactions has also been demonstrated, providing access to druglike scaffolds. nih.gov The partial aromatic character of the pyrrole ring can limit its reactivity as a diene in some cases. ucla.edu However, intramolecular Diels-Alder reactions of pyrrole derivatives have been successfully carried out, demonstrating a feasible pathway for the synthesis of complex fused-ring systems. ucla.edu

Reactivity of the 2-Propenyl Moiety

The 2-propenyl (or allyl) group attached to the nitrogen atom of the pyrrole ring also exhibits characteristic reactivity, primarily at the allylic position.

Allylic Functionalization Reactions

Allylic C-H functionalization offers a direct method for introducing functional groups at the position adjacent to the double bond, avoiding the need for pre-functionalized substrates. rsc.org This transformation can be catalyzed by various transition metals, including those from group IX (cobalt, rhodium, and iridium). rsc.orgnih.gov These reactions often proceed through the formation of a π-allyl intermediate. nih.gov

While specific examples for 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- are not detailed in the available literature, the general principles of allylic functionalization are well-established. rsc.org For instance, selenium-π-acid catalysis has been used for the regiocontrolled allylic functionalization of internal alkenes. nih.gov

Table 2: Catalysts for Allylic C-H Functionalization

Metal Catalyst Family Key Features
Palladium (Pd) Often limited to terminal olefins and stabilized nucleophiles. rsc.org

Pericyclic Reactions (e.g., Claisen Rearrangements) Involving the Allyl Nitrogen Linkage

The N-allyl group can participate in pericyclic reactions, most notably the Claisen rearrangement. The aromatic Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement where an allyl aryl ether is thermally converted to an ortho-allyl phenol. ncsu.eduorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.orglibretexts.org

The mechanism of the Claisen rearrangement is a concerted pericyclic process that proceeds through a cyclic transition state. wikipedia.org While the classic Claisen rearrangement involves allyl vinyl ethers, variations such as the aza-Claisen rearrangement involve nitrogen-containing analogues. wikipedia.org The rearrangement of N-allyl enamines or N-allyl imines can lead to the formation of γ,δ-unsaturated aldehydes or ketones after hydrolysis.

In the context of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-, a thermal or Lewis acid-catalyzed rearrangement could potentially occur, where the allyl group migrates from the nitrogen to a carbon atom of the pyrrole ring. This type of rearrangement has been observed in other N-allylated heterocyclic systems. The reaction often requires high temperatures, although catalysts can sometimes lower the required temperature. libretexts.org

Reactivity of the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, which significantly increases the electron density at the carbon atoms and enhances its reactivity compared to benzene (B151609). pearson.compearson.com

Electrophilic Aromatic Substitution with Deactivated Alkene Groups

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, typically under milder conditions than those required for benzene. pearson.com Substitution preferentially occurs at the C2 (α) position, as the carbocation intermediate formed during the reaction is more stabilized by resonance, with the positive charge being delocalized over three carbon atoms and the nitrogen atom. pearson.comyoutube.com If the C2 position is occupied, as in the case of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-, electrophilic attack is directed to the C5 position, which is the other α-position.

The term "deactivated alkene groups" in the context of electrophilic aromatic substitution on this molecule could refer to electrophiles that are themselves alkenes bearing electron-withdrawing groups (e.g., α,β-unsaturated carbonyl compounds). In such reactions, the electron-rich pyrrole nucleus would act as the nucleophile. The expected major product would result from the substitution at the C5 position.

Electrophile (E+)Expected Major Product (Substitution at C5)
Nitronium ion (NO₂⁺)5-Nitro-1H-pyrrole, 2-ethenyl-1-(2-propenyl)-
Bromonium ion (Br⁺)5-Bromo-1H-pyrrole, 2-ethenyl-1-(2-propenyl)-
Acylium ion (RCO⁺)5-Acyl-1H-pyrrole, 2-ethenyl-1-(2-propenyl)-

Metalation and Lithiation Studies

The protons on the pyrrole ring exhibit a degree of acidity that allows for deprotonation by strong bases, a process known as metalation. For N-substituted pyrroles, lithiation with organolithium reagents such as n-butyllithium typically occurs at the C2 position due to the directing effect of the nitrogen atom. acs.org In the case of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-, where the C2 position is already substituted, lithiation is expected to occur at the C5 position.

Research on the closely related N-allylpyrrole has shown that it is possible to achieve dilithiation, with one lithium atom replacing the proton on the nitrogen and the second at the C2 position. The reaction of N,C-dilithio-2-allylpyrrole with electrophiles is solvent-dependent. acs.org For the target molecule, selective lithiation at the C5 position would provide a powerful synthetic intermediate for the introduction of various functional groups.

The stability of the lithiated intermediate can be a critical factor in the success of subsequent reactions. In some cases, additives such as bis(2-dimethylaminoethyl)ether have been shown to increase both the degree of lithiation and the stability of the resulting organolithium species. nih.gov

Mechanistic Pathways of Key Transformations

Elucidating the precise mechanisms of reactions involving substituted pyrroles is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Detailed Reaction Mechanism Elucidation (e.g., using transition state analysis)

While specific transition state analyses for reactions of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- are not available, the general mechanism for electrophilic aromatic substitution on a pyrrole ring is well-understood. It proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. pearson.com

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating reaction mechanisms. For instance, DFT has been used to study the lithiation of N-Boc-protected 1,2-dihydroquinolines, providing insights into the preferred site of reaction. researchgate.net Similar computational approaches could be applied to 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- to predict the transition state energies for electrophilic attack at different positions on the pyrrole ring and thus rationalize the observed regioselectivity.

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies provide quantitative data on reaction rates and can help to understand the factors that influence selectivity. For electrophilic aromatic substitution reactions, the rate is dependent on the concentration of both the pyrrole substrate and the electrophile, as well as the nature of the solvent and the temperature.

Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that can be used to determine the kinetics of certain reactions, such as the barrier to rotation around a bond in a molecule. researchgate.net This type of analysis could potentially be used to study dynamic processes in 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- and its derivatives.

Given the high reactivity of the pyrrole nucleus, kinetic studies would likely reveal a rapid rate of electrophilic substitution. The selectivity for substitution at the C5 position over the C3 or C4 positions would be reflected in the relative rate constants for attack at each site.

ParameterDescriptionRelevance to Reactivity
Rate Constant (k) A measure of the speed of a chemical reaction.A higher rate constant for electrophilic attack on the pyrrole ring compared to benzene indicates greater reactivity.
Activation Energy (Ea) The minimum energy required for a reaction to occur.Lower activation energy for substitution at the C5 position would explain the regioselectivity.
Selectivity Ratio The ratio of the formation rates of different products.A high C5/C3 selectivity ratio would be expected in electrophilic substitution reactions.

Further experimental and computational research is necessary to fully characterize the chemical reactivity and mechanistic details of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-.

Advanced Spectroscopic and Structural Elucidation of 1h Pyrrole, 2 Ethenyl 1 2 Propenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For "1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to elucidate the molecule's conformation.

The ¹H NMR spectrum of "1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-" would exhibit characteristic signals for the pyrrole (B145914) ring, the ethenyl (vinyl) group, and the 2-propenyl (allyl) group. The pyrrole ring protons typically appear in the aromatic region, with distinct chemical shifts influenced by the electronic effects of the substituents. The vinyl and allyl groups would show signals in the olefinic and aliphatic regions, respectively, with specific multiplicities due to spin-spin coupling.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts of the pyrrole ring carbons are indicative of their position relative to the nitrogen atom and the substituents. The carbons of the ethenyl and propenyl groups would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrole H-3 ~6.2 ~110
Pyrrole H-4 ~6.1 ~108
Pyrrole H-5 ~6.7 ~120
Ethenyl α-H ~6.5 ~130
Ethenyl β-H (cis) ~5.1 ~115
Ethenyl β-H (trans) ~5.3 ---
Propenyl α-CH₂ ~4.5 ~50
Propenyl β-CH ~5.9 ~135

Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.

Conformational analysis, particularly concerning the orientation of the allyl and vinyl groups relative to the pyrrole ring, can be inferred from coupling constants and through-space interactions observed in advanced NMR experiments.

To confirm the structural assignments and understand the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more readily assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between the pyrrole ring, the ethenyl group, and the propenyl group. For instance, correlations would be expected between the propenyl α-CH₂ protons and the pyrrole C-2 and C-5 carbons, as well as between the ethenyl α-H and the pyrrole C-2 and C-3 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule. For example, NOE correlations between the protons of the allyl group and the protons on the pyrrole ring would provide insight into the rotational orientation of the allyl substituent.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. nih.govlongdom.orgnih.gov For "1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-", with the chemical formula C₉H₁₁N, the expected exact mass can be calculated.

Table 2: Calculated Exact Mass for C₉H₁₁N

Ion Calculated Exact Mass (m/z)
[M]⁺ 133.08915

Experimental determination of the m/z value with high precision using HRMS would confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation patterns. nih.govnih.gov For "1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-", likely fragmentation pathways could include:

Loss of the allyl group: Cleavage of the N-allyl bond would result in a fragment corresponding to the 2-ethenyl-1H-pyrrole cation.

Loss of a vinyl group: Fragmentation of the C-vinyl bond could also occur.

Rearrangements: Intramolecular rearrangements followed by fragmentation are common in such systems and can provide further structural clues. mjcce.org.mk

The fragmentation patterns of 2-substituted pyrrole derivatives are significantly influenced by the nature of the side-chain substituents. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. mdpi.com If a suitable single crystal of "1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-" can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would offer an unambiguous depiction of the molecule's conformation in the crystal lattice, including the planarity of the pyrrole ring and the orientation of the ethenyl and propenyl substituents. To date, no public crystallographic data for this specific compound has been reported.

Table 3: List of Compounds

Compound Name
1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-

Crystal Packing and Intermolecular Interactions

The crystal packing of "1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-" is anticipated to be governed by a combination of weak intermolecular forces. The absence of strong hydrogen bond donors or acceptors suggests that van der Waals forces, including London dispersion forces and dipole-dipole interactions, will be the primary drivers of the crystal lattice formation. The planarity of the pyrrole ring, coupled with the unsaturated substituents, can facilitate π-π stacking interactions between adjacent molecules.

Conformational Analysis in the Crystalline State

In the crystalline state, "1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-" is expected to adopt a limited number of low-energy conformations. The rotational freedom around the single bonds connecting the ethenyl and propenyl groups to the pyrrole ring will be significantly restricted due to the constraints of the crystal lattice. X-ray diffraction studies on analogous N-vinyl and 2-vinyl pyrrole derivatives have shown that the orientation of the vinyl group relative to the pyrrole ring can exist in either an s-trans or s-cis conformation. nih.gov

For "1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-", the conformational landscape is further complicated by the presence of the N-propenyl group. The orientation of the allyl group relative to the pyrrole ring will also be fixed in the crystal. It is likely that the molecule will adopt a conformation that minimizes steric clashes between the substituents and optimizes intermolecular interactions within the crystal. Computational modeling and analysis of crystallographic databases for similar structures suggest that planar or near-planar arrangements of the pyrrole and vinyl groups are often favored to maximize conjugation. However, the bulky nature of the allyl group might induce some out-of-plane twisting to alleviate steric strain. The final conformation observed in the crystal would represent a delicate equilibrium between intramolecular steric effects and intermolecular packing forces.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in "1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-" and offers insights into its conformational state.

Expected Vibrational Modes:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H (alkene)Stretching3100-3000IR, Raman
C-H (aromatic/pyrrole)Stretching3150-3050IR, Raman
C-H (alkane/allyl)Stretching3000-2850IR, Raman
C=C (alkene/vinyl)Stretching1650-1600IR, Raman
C=C (alkene/allyl)Stretching1650-1600IR, Raman
C=C (pyrrole ring)Stretching1600-1450IR, Raman
C-N (pyrrole ring)Stretching1360-1250IR
C-H (alkene)Bending (out-of-plane)1000-650IR

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching vibrations of the vinyl, allyl, and pyrrole ring protons. The C=C stretching vibrations of the ethenyl and propenyl groups, as well as the pyrrole ring, will also give rise to distinct peaks. The position and intensity of these bands can be sensitive to the conformational state of the molecule. For instance, the frequency of the C=C stretching vibration of the vinyl group might shift depending on its s-cis or s-trans orientation relative to the pyrrole ring, due to differences in conjugation.

Raman spectroscopy would complement the IR data, particularly for the non-polar C=C bonds, which often exhibit strong Raman scattering. Analysis of the low-frequency region of the Raman spectrum could potentially provide information about the torsional modes of the substituents, offering further clues about the preferred conformation.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis of Chiral Derivatives

"1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-" itself is achiral. However, the introduction of a chiral center, for instance, by substitution on the propenyl chain or the pyrrole ring, would render the molecule chiral. The stereochemical analysis of such chiral derivatives could be effectively carried out using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of "1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-", the electronic transitions associated with the pyrrole chromophore and the unsaturated substituents would become chiroptically active. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, would be a unique fingerprint of the molecule's absolute configuration.

ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, provides complementary information. The shape and sign of the ORD curve are directly related to the stereochemistry of the molecule.

Theoretical calculations of CD and ORD spectra using quantum chemical methods could be employed to correlate the experimental data with the absolute configuration of the chiral centers. By comparing the experimentally measured spectra with the calculated spectra for different enantiomers, it would be possible to unambiguously assign the stereochemistry of the chiral derivatives of "1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-".

Theoretical and Computational Chemistry Studies on 1h Pyrrole, 2 Ethenyl 1 2 Propenyl

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods are powerful tools for elucidating these characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of organic molecules. For 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-, DFT calculations could provide the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations would yield crucial electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. However, specific DFT data for this compound, such as its optimized geometry and electronic orbital energies, are not currently available in published literature.

Ab Initio Methods for Energetics and Spectroscopy

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of accuracy for calculating molecular energies and predicting spectroscopic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to obtain precise energetic information for 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-. These calculations are also invaluable for simulating various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. Such simulated spectra, when compared with experimental data, can help in the structural confirmation of the molecule. To date, no such ab initio calculations or spectroscopic predictions for this specific pyrrole (B145914) derivative have been reported.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-—specifically around the N-propenyl and C-ethenyl groups—suggests the existence of multiple conformational isomers.

Non-covalent Interactions and Intramolecular Effects

The spatial arrangement of the ethenyl and propenyl groups can lead to various non-covalent interactions within the molecule, such as steric hindrance or weak hydrogen bonds. These intramolecular effects can significantly influence the relative stability of different conformers. Computational methods can quantify these interactions and provide a deeper understanding of the forces that govern the molecule's three-dimensional structure. There is currently no available research detailing the non-covalent interactions and intramolecular effects specific to 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-.

Reactivity Prediction and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. By analyzing the electronic structure and mapping out potential reaction pathways, researchers can gain insights into how a molecule will behave under different chemical conditions. For 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-, computational studies could predict sites susceptible to electrophilic or nucleophilic attack, as well as the feasibility of various cycloaddition or polymerization reactions involving the ethenyl and propenyl groups. The absence of such predictive studies represents a significant void in the understanding of the chemical behavior of this compound.

Transition State Characterization for Elementary Reactions

There is no published research detailing the transition state characterization for any elementary reactions involving 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-. Such studies would typically involve high-level quantum chemical calculations to identify the geometry, energy, and vibrational frequencies of transition state structures for processes like cycloadditions, rearrangements, or substitution reactions. Without dedicated computational studies, no data tables or detailed findings can be presented.

Computational Screening of Reaction Conditions

No computational screenings of reaction conditions for the synthesis or transformation of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- have been reported in the scientific literature. This type of computational work would involve evaluating the effects of different catalysts, solvents, and temperatures on reaction outcomes, aiming to predict optimal conditions. As no such studies exist for this specific molecule, no data is available to be presented.

Spectroscopic Property Prediction from First Principles (e.g., NMR chemical shifts, vibrational frequencies)

There are no first-principles predictions of spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, for 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-. These predictions are typically made using methods like Gauge-Independent Atomic Orbital (GIAO) for NMR or harmonic frequency analysis for IR and Raman spectra. The absence of these computational studies means that no theoretical spectroscopic data can be compiled or compared with potential experimental values.

Polymerization and Materials Science Applications of 1h Pyrrole, 2 Ethenyl 1 2 Propenyl

Radical Polymerization of the Ethenyl Moiety

The radical polymerization of vinyl monomers is a fundamental and widely utilized method for polymer synthesis. fujifilm.com In the context of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-, the ethenyl group would be the primary site for polymerization via a radical mechanism.

Homopolymerization Studies

No specific studies on the homopolymerization of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- were found in the available scientific literature. Research on the radical homopolymerization of closely related N-vinylpyrrolidone (NVP) is extensive, but the presence of the 2-ethenyl group at the C2 position of the pyrrole (B145914) ring and the N-allyl group would significantly influence the monomer's reactivity and the resulting polymer's properties. researchgate.net

Cross-linking Reactions Involving Both Ethenyl and 2-Propenyl Groups

The presence of two distinct polymerizable groups, the ethenyl and the 2-propenyl moieties, suggests that polymers derived from 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- could undergo cross-linking. The allyl group is known to be less reactive in radical polymerization than the vinyl group but can participate in cross-linking reactions, often through mechanisms like thiol-ene reactions. mdpi.com However, no specific studies detailing such cross-linking reactions for polymers of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- have been reported.

Synthesis of Conjugated Polymers and Oligomers

Pyrrole is a fundamental building block for conjugated polymers due to its electron-rich aromatic nature. kennesaw.edumsstate.edu The synthesis of conjugated polymers typically involves coupling reactions of functionalized monomers. While there are numerous examples of conjugated polymers derived from various pyrrole monomers, there is no specific information on the use of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- as a monomer for this purpose. The vinyl and allyl groups are generally not directly involved in the typical coupling reactions used for synthesizing the main chain of conjugated polymers.

Derivatization for Enhanced Material Properties

Modification for Electrical Conductivity

Polypyrrole is one of the most studied conductive polymers. researchgate.net Its electrical conductivity is achieved through the formation of a conjugated polymer backbone and subsequent doping. While there are general methods to enhance the conductivity of polypyrrole films and composites, there is no specific information on the derivatization of polymers from 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- to modify their electrical properties. researchgate.net The insulating nature of the likely aliphatic backbone that would result from the radical polymerization of the vinyl group would suggest that such polymers would not be inherently conductive without significant modification.

Development of Fluorescent Polymeric Materials

The development of fluorescent polymers from pyrrole derivatives is an active area of research. While there is no specific data on polymers derived from 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-, the principles of polymer chemistry allow for informed predictions. The presence of both a vinyl (ethenyl) and an allyl (2-propenyl) group on the pyrrole monomer offers multiple pathways to polymerization, which could be leveraged to create materials with fluorescent properties.

The inherent conjugation of the pyrrole ring can contribute to fluorescence, and this can be enhanced by polymerization, which extends the conjugated system. For instance, studies on other N-substituted and C-substituted pyrroles have shown that polymerization can lead to materials that emit light in the visible spectrum. The specific wavelengths of absorption and emission are highly dependent on the polymer's structure, including the nature of the substituents and the degree of polymerization.

Table 1: Potential Polymerization Pathways and their Impact on Fluorescence

Polymerization PathwayInitiator/MethodPotential Polymer StructureExpected Impact on Fluorescence
Radical Polymerization of the vinyl groupAIBN, Benzoyl PeroxideLinear polymer with pendant allyl groupsExtended conjugation along the polymer backbone could lead to fluorescence. The pendant allyl groups could be used for subsequent cross-linking or functionalization.
Cationic Polymerization of the vinyl groupLewis Acids (e.g., BF₃·OEt₂)Linear polymer with pendant allyl groupsSimilar to radical polymerization, this would create a conjugated backbone. The choice of initiator could influence polymer properties and, consequently, fluorescence.
Ring-Opening Metathesis Polymerization (ROMP) of the allyl groupGrubbs' or Schrock's catalystPolymer with pyrrole units in the backboneThis method would directly incorporate the pyrrole ring into the polymer backbone, potentially leading to a highly conjugated and fluorescent material.
CopolymerizationWith other fluorescent monomersRandom or block copolymerCopolymerization with monomers known to be fluorescent could be a strategy to tune the emission wavelength and quantum yield of the resulting material.

Detailed Research Findings on Analogous Systems:

Research on other functionalized pyrroles has demonstrated the feasibility of creating fluorescent polymers. For example, polymers synthesized from N-vinylpyrrole have been shown to exhibit photoluminescence. The introduction of various substituents on the pyrrole ring is a common strategy to modify the electronic properties and enhance fluorescence. It is plausible that polymers of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- could be rendered fluorescent through similar strategies, such as copolymerization with fluorescent comonomers or post-polymerization modification to introduce fluorophores.

Application as Advanced Chemical Intermediates in Materials Synthesis

The bifunctional nature of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-, possessing both a reactive vinyl group and an allyl group, makes it a potentially valuable intermediate in the synthesis of advanced materials. These functional groups can undergo a variety of chemical transformations, allowing for the construction of complex molecular architectures.

The vinyl group can participate in reactions such as:

Diels-Alder reactions: To form new six-membered rings, introducing rigidity and functionality.

Heck and Suzuki coupling reactions: To form C-C bonds and create more extended conjugated systems.

Hydrosilylation: To introduce silane (B1218182) groups for surface modification or cross-linking.

The allyl group is also versatile and can be used for:

Thiol-ene "click" chemistry: For efficient and specific conjugation with thiol-containing molecules.

Allylic substitution reactions: To introduce a variety of functional groups at the allylic position.

Metathesis reactions: For the formation of new carbon-carbon double bonds.

Table 2: Potential Applications as a Chemical Intermediate

Reaction TypeReagentsResulting Functional Group/StructurePotential Application in Materials Science
Diels-Alder (on vinyl group)Dienophile (e.g., maleic anhydride)Cyclohexene-fused pyrroleSynthesis of rigid polymer backbones, precursors to high-performance polymers.
Heck Coupling (on vinyl group)Aryl halide, Pd catalystStilbene-like structureCreation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Thiol-ene Reaction (on allyl group)Thiol-containing molecule, photoinitiatorThioether linkageBioconjugation, surface functionalization of materials, formation of hydrogels.
Ring-Closing Metathesis (if another double bond is present)Grubbs' catalystCyclic structureSynthesis of macrocycles and polymers with cyclic repeating units.

The ability to selectively react one of the double bonds while leaving the other intact would make 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- a particularly useful building block. For instance, the vinyl group could be polymerized first, leaving the allyl groups as sites for later cross-linking or functionalization of the resulting polymer. This would allow for the creation of functional polymer networks with tailored properties.

Future Research Directions and Advanced Methodologies

Exploration of Unexplored Synthetic Pathways and Catalytic Systems

Future synthetic research should focus on developing efficient, sustainable, and scalable methods for the preparation of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-. While classical methods like the Paal-Knorr synthesis are foundational, exploration into modern catalytic systems is crucial for improving yield, purity, and environmental impact. acs.orgacs.org

Key areas for investigation include:

Metal-Catalyzed Cross-Coupling: Strategies involving transition-metal catalysis could enable the sequential and regioselective introduction of the ethenyl and propenyl groups onto the pyrrole (B145914) ring. Catalysts based on palladium, ruthenium, and iron could be explored for C-H functionalization, offering atom-economical routes that avoid pre-functionalized starting materials. nih.govnih.govorganic-chemistry.org

Green Catalysis: The development of eco-friendly protocols using catalysts like molecular iodine, solid acids (e.g., K-10 montmorillonite), or non-precious metals such as manganese and iron presents a significant opportunity for sustainable synthesis. acs.orgnih.govnih.govmdpi.com These approaches often allow for solvent-free conditions or the use of green solvents, reducing the environmental footprint of the synthesis. lucp.net

Enzyme-Mediated Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative. Enzymes could be engineered to catalyze the specific N-allylation and C-vinylation of a pyrrole precursor, operating under mild conditions and potentially leading to enantiomerically pure products if chiral centers are introduced.

Potential Catalytic System Reaction Type Key Advantages References
Palladium(II) ComplexesOxidative C-H Vinylation/AllylationHigh regioselectivity, broad substrate scope organic-chemistry.org
Ruthenium-based Metathesis CatalystsRing-Closing Metathesis (on a precursor)Excellent yields for heterocyclic ring formation organic-chemistry.org
Iron(0) or Manganese(II) ComplexesHydrogen Autotransfer/Dehydrative CondensationSustainable, uses earth-abundant metals nih.govnih.gov
Molecular Iodine (I₂)Paal-Knorr Synthesis (Microwave-assisted)Solvent-free, rapid reaction times, simple procedure mdpi.com
K-10 MontmorilloniteSolid Acid Catalysis (Microwave-induced)Environmentally benign, solvent-free, reusable catalyst acs.org

Development of Novel Reaction Discoveries and Mechanistic Insights

The dual reactivity of the ethenyl and propenyl groups on the 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- scaffold opens avenues for discovering novel chemical transformations.

Orthogonal Functionalization: A primary research goal would be to achieve selective reactions at one of the unsaturated sites while leaving the other intact. This would allow for stepwise modifications, creating complex and highly functionalized pyrrole derivatives. For instance, the allyl group could undergo isomerization or cross-metathesis, while the vinyl group is reserved for subsequent polymerization.

Intramolecular Cyclizations: The proximity of the N-propenyl and C-ethenyl groups could facilitate novel intramolecular cycloaddition or cycloisomerization reactions. Catalyzed by appropriate transition metals or organocatalysts, this could lead to the synthesis of rigid, bicyclic pyrrole-containing structures, such as pyrrolizine derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov

Carbene Chemistry: The electron-rich pyrrole ring is susceptible to reactions with carbenes. Investigating the insertion of carbenes into the C-H or N-H bonds could yield uniquely substituted pyrroles that are otherwise difficult to access. researchgate.net Mechanistic studies, potentially involving isotopic labeling and kinetic analysis, would be essential to understand the regioselectivity and reaction pathways of these novel transformations. dal.ca

Integration with Flow Chemistry and Sustainable Synthesis Approaches

To move beyond laboratory-scale synthesis, the integration of continuous flow chemistry is a critical future direction. Flow chemistry offers enhanced safety, reproducibility, and scalability compared to traditional batch processes. sci-hub.se

Automated Synthesis Platforms: A multi-step flow reactor could be designed for the sequential synthesis of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-. This would involve pumping starting materials through heated zones containing immobilized catalysts, with in-line purification steps to yield the final product continuously. acs.orgacs.org Such a system would minimize waste and allow for rapid optimization of reaction conditions. sci-hub.seuc.pt

Photocatalysis in Flow: Combining flow chemistry with photocatalysis could enable new, energy-efficient reaction pathways. Light-mediated reactions, such as radical polymerizations or specific C-H functionalizations, can be performed with high precision and control in microreactors, where light penetration is maximized. nih.gov

Green Solvents and Reagents: The use of biomass-derived solvents and reagents within a flow system would further enhance the sustainability of the process. acs.org For example, the Paal-Knorr synthesis, a common method for creating the pyrrole ring, has been successfully adapted to flow conditions, demonstrating the feasibility of this approach. uc.pt

Advanced Materials Design and Fabrication Utilizing 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- as a Building Block

The true potential of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- lies in its role as a monomer for advanced materials. The ethenyl group provides a handle for polymerization, while the pyrrole core imparts conductivity and the propenyl group allows for post-polymerization modification.

Conducting Polymers and Copolymers: Oxidative polymerization, either chemically or electrochemically, of the pyrrole ring and the vinyl group could lead to novel conducting polymers with unique properties. mdpi.comwikipedia.org Copolymerization with other monomers, such as aniline (B41778) or thiophene, could be used to tune the material's conductivity, processability, and mechanical properties for applications in electronics, sensors, and electromagnetic shielding. mdpi.commdpi.com

Functional Polymer Nanoparticles: Using techniques like UV photocatalytic reactions or miniemulsion polymerization, uniformly sized nanoparticles of poly(1H-Pyrrole, 2-ethenyl-1-(2-propenyl)-) could be synthesized. mdpi.com The pendant allyl groups on the nanoparticle surface would serve as reactive sites for attaching biomolecules, catalysts, or other functional moieties, creating vectorized systems for drug delivery or catalysis. mdpi.com

Cross-Linked Networks and Gels: The presence of two distinct polymerizable groups (ethenyl and propenyl) makes this monomer an ideal candidate for creating cross-linked polymer networks. By controlling the polymerization conditions, materials with tailored swelling behavior, mechanical strength, and thermal stability could be fabricated for use in hydrogels, coatings, or as "artificial muscles." slideshare.net

Potential Material Application Key Monomer Feature Utilized Fabrication Method Potential Properties References
Conducting Polymer FilmsPyrrole Core, Ethenyl GroupElectrochemical PolymerizationElectrical conductivity, environmental stability, biocompatibility mdpi.comwikipedia.org
Functional NanoparticlesEthenyl and Propenyl GroupsUV Photocatalytic Reaction / Emulsion PolymerizationUniform size, reactive surface for conjugation mdpi.commdpi.com
Copolymers for EMI ShieldingPyrrole Core, Ethenyl GroupIn-situ Copolymerization with Aniline/ThiopheneTunable microwave absorption, good conductivity mdpi.commdpi.com
Cross-linked HydrogelsEthenyl and Propenyl GroupsDual-Cure Polymerization (e.g., radical and thiol-ene)Controlled swelling, enhanced mechanical strength slideshare.net

Synergistic Application of Computational and Experimental Methodologies for Compound Design

A modern approach to unlocking the full potential of 1H-Pyrrole, 2-ethenyl-1-(2-propenyl)- involves a close synergy between computational modeling and experimental validation. nih.gov

Predicting Reactivity and Spectra: Density Functional Theory (DFT) can be used to predict the reactivity of different sites on the molecule. nih.gov By calculating parameters such as HOMO-LUMO energy gaps, chemical hardness, and local philicity, researchers can anticipate how the molecule will behave in different chemical environments, guiding the design of synthetic routes and predicting the outcomes of novel reactions. nih.govmdpi.com

Monomer and Polymer Property Simulation: Computational tools can model the properties of polymers derived from this monomer before they are synthesized. rsc.org By simulating polymer chain conformations and intermolecular interactions, properties like conductivity, solubility, and thermal stability can be predicted. This in-silico screening allows for the prioritization of the most promising material designs for experimental synthesis. researchgate.net

Mechanism Elucidation: When unexpected products are formed or reaction efficiencies are low, computational studies can be invaluable for elucidating the underlying reaction mechanisms. nih.govresearchgate.net By modeling transition states and reaction intermediates, researchers can gain insights that help to optimize reaction conditions and improve outcomes. This iterative loop of computational prediction and experimental verification accelerates the discovery and development process. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.